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Compound of Interest

Compound Name: 2-Acetoxypropionyl! chloride

Cat. No.: B1275879

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2-acetoxypropionyl
chloride. The information presented is intended to support research, development, and quality
control activities involving this chiral building block. All data is presented in a structured format
for clarity and ease of comparison, supplemented by detailed experimental protocols and a
logical diagram illustrating the relationship between the spectral data and the molecule's
structure.

Chemical Structure and Properties

2-Acetoxypropionyl chloride is a reactive acyl chloride commonly used in organic synthesis,
particularly for the introduction of the 2-acetoxypropionyl group. Its chirality makes it a valuable
reagent in the synthesis of enantiomerically pure compounds.

Property Value

Chemical Formula CsH7CIOs

Molecular Weight 150.56 g/mol

CAS Number 36394-75-9 (for (S)-enantiomer)
Appearance Colorless to light yellow liquid
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Spectral Data Summary

The following tables summarize the key spectral data obtained for 2-acetoxypropionyl
chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm

Data not available Data not available Data not available Data not available

13C NMR (Carbon-13 NMR)

Chemical Shift (6) ppm Assignment

Data not available Data not available

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~1800 Strong C=0 stretch (acyl chloride)
~1740 Strong C=0 stretch (ester)
Further data not available Data not available Data not available

Mass Spectrometry (MS)

mlz Relative Intensity (%) Assighment

Data not available Data not available Data not available

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.
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NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL, or Varian) with a proton-
carbon switchable probe.

Sample Preparation: A dilute solution of 2-acetoxypropionyl chloride was prepared in
deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) was added as an
internal standard (& = 0.00 ppm).

IH NMR Acquisition:

e Solvent: CDCl3[1]

Standard: Tetramethylsilane (TMS)

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: Typically 16-64 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-5 seconds.

13C NMR Acquisition:

e Solvent: CDCIs

o Standard: Tetramethylsilane (TMS)

» Pulse Sequence: Proton-decoupled pulse sequence.

» Number of Scans: Typically 1024 or more scans due to the low natural abundance of 13C.

* Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: As 2-acetoxypropionyl chloride is a liquid, the spectrum was obtained
using the neat liquid. A drop of the compound was placed between two sodium chloride (NacCl)
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or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

e Method: Transmission.

o Spectral Range: Typically 4000-400 cm~1,

e Resolution: 4 cm™1,

e Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean salt plates was recorded prior to the
sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF)
analyzer, coupled with an appropriate ionization source.

Sample Preparation: The sample was diluted in a suitable volatile solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition:

« lonization Method: Electron lonization (EI) or Electrospray lonization (ESI) are common
methods. Given the reactivity of the acyl chloride, a soft ionization technique like ESI might
be preferred to minimize fragmentation and observe the molecular ion.

¢ Mass Range: Scanned over a mass-to-charge (m/z) range appropriate for the molecular
weight of the compound (e.g., m/z 50-300).

o Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and
characteristic fragment ions. The presence of chlorine would be indicated by an M+2 peak
with an intensity of approximately one-third of the molecular ion peak.

Logical Relationships in Spectral Analysis
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The following diagram illustrates the workflow and logical connections between the different
spectroscopic techniques and the structural elucidation of 2-acetoxypropionyl chloride.

Chemical Structure
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Figure 1: Workflow of Spectral Analysis for 2-Acetoxypropionyl Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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